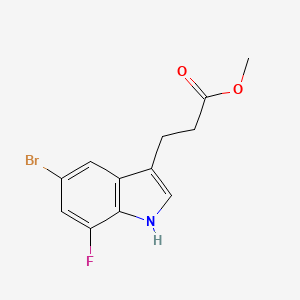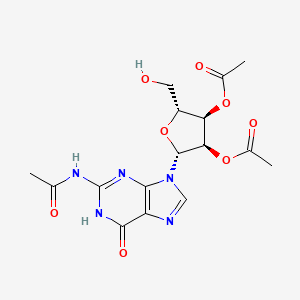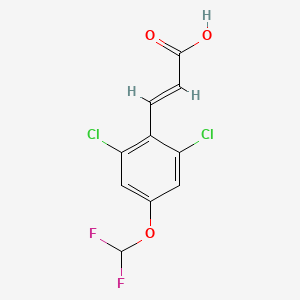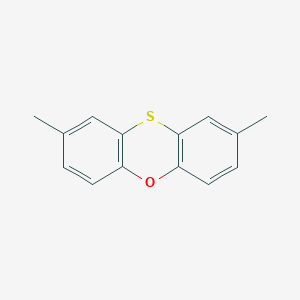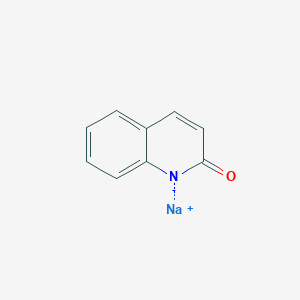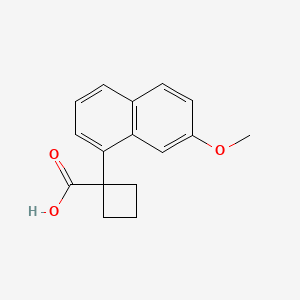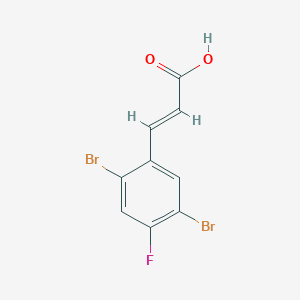
2,5-Dibromo-4-fluorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination of 4-fluorocinnamic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like acetic acid and are carried out at room temperature to ensure controlled bromination at the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of dibromo-fluorobenzoic acids.
Reduction: Formation of dibromo-fluorobenzyl alcohols.
Scientific Research Applications
2,5-Dibromo-4-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorocinnamic Acid: A related compound with a single fluorine substituent on the aromatic ring.
2,5-Dibromobenzoic Acid: A compound with two bromine substituents on a benzoic acid structure.
2,5-Difluorocinnamic Acid: A compound with two fluorine substituents on the cinnamic acid structure.
Uniqueness
2,5-Dibromo-4-fluorocinnamic acid is unique due to the combination of bromine and fluorine substituents, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
ZNAGOKHRVUGCMM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


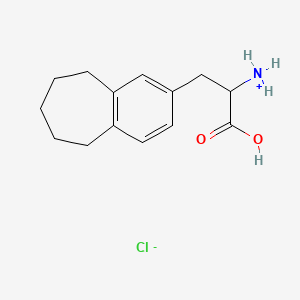
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
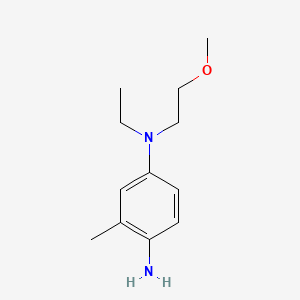
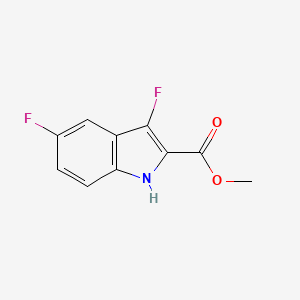
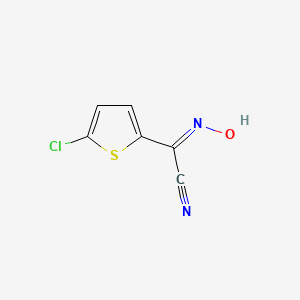
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)
